Cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride: Structural Properties, Stereochemistry, and Applications in Modern Drug Discovery
Cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride: Structural Properties, Stereochemistry, and Applications in Modern Drug Discovery
Executive Summary
The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved therapeutics. Its saturated, five-membered nitrogen heterocyclic core offers a highly tunable scaffold for exploring three-dimensional (3D) pharmacophore space. Among its functionalized derivatives, cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) has emerged as a critical building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex Active Pharmaceutical Ingredients (APIs) [1].
This technical guide provides an in-depth analysis of the physicochemical properties, stereochemical architecture, and synthetic methodologies associated with this compound. Furthermore, it explores its recent applications in targeting challenging biological pathways, including KRAS G12C mutations and Hepatitis B Virus (HBV) capsid assembly.
Physicochemical and Structural Properties
The utility of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride stems from its low molecular weight, high polarity, and the presence of both a hydrogen-bond donor (hydroxyl) and a basic amine. Formulating the compound as a hydrochloride salt significantly enhances its chemical stability, prevents oxidative degradation of the secondary amine, and improves aqueous solubility for biological assays.
Table 1: Quantitative Data and Identifiers
| Property | Value / Description |
| Chemical Name | Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride |
| CAS Registry Number | 1821783-96-3 |
| Molecular Formula | C₆H₁₃NO • HCl (C₆H₁₄ClNO) |
| Molecular Weight | 151.63 g/mol |
| Stereochemistry | Cis (e.g., (2R,3R) or (2S,3S) enantiomeric pairs) |
| Physical State | Solid (typically crystalline powder) |
| Hydrogen Bond Donors | 3 (Amine NH₂⁺, Hydroxyl OH) |
| Hydrogen Bond Acceptors | 2 (Amine N, Hydroxyl O) |
Stereochemical Architecture and 3D Space
The biological activity of pyrrolidine-containing drugs is heavily dictated by their stereochemistry. The sp³-hybridized carbon framework of the pyrrolidine ring is non-planar, undergoing a dynamic conformational exchange known as pseudorotation . This allows the ring to adopt various "envelope" and "twist" conformations, which are crucial for maximizing complementary interactions within a protein's binding pocket [2].
In the cis-configuration , the methyl group at the C2 position and the hydroxymethyl group at the C3 position are oriented on the same face of the pyrrolidine ring. This specific geometric constraint restricts the conformational flexibility of the side chains compared to the trans-isomer. Consequently, when the cis-isomer binds to a target receptor, it incurs a lower entropic penalty, as the functional groups are pre-organized to interact with specific sub-pockets.
Diagram 1: Logical flow of how pyrrolidine stereochemistry drives enantioselective target binding.
Synthetic Methodologies and Protocols
The synthesis of highly pure cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride typically begins with a pre-functionalized, stereochemically pure precursor, such as (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid. The following protocol outlines a self-validating workflow for the reduction of the carboxylic acid and subsequent deprotection.
Protocol: Synthesis of Cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride
Objective: To selectively reduce the C3 carboxylic acid to a primary alcohol without epimerizing the stereocenters, followed by orthogonal removal of the Boc protecting group.
Reagents & Materials:
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(2S,3S)-1-(Boc)-2-methylpyrrolidine-3-carboxylic acid (1.0 equiv)
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Borane-tetrahydrofuran (BH₃·THF) complex, 1.0 M solution (3.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Methanol (MeOH)
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4N HCl in Dioxane (5.0 equiv)
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Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation and Inertion: Dissolve the Boc-protected carboxylic acid in anhydrous THF under a continuous argon atmosphere to prevent moisture-induced degradation of the borane reagent. Cool the reaction vessel to 0 °C using an ice-water bath.
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Borane Reduction: Dropwise add the BH₃·THF complex. Mechanistic Causality: Borane is a highly electrophilic Lewis acid that preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating a rapid hydride transfer to yield the intermediate trialkylborate. This method is preferred over LiAlH₄ as it is milder and prevents potential cleavage of the Boc group.
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Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the complete consumption of the starting material via LC-MS.
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Quenching: Cool the mixture back to 0 °C and carefully add methanol dropwise. Mechanistic Causality: Methanol solvolyzes the unreacted borane and the borate intermediates, releasing hydrogen gas (effervescence) and forming volatile trimethyl borate.
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Extraction: Concentrate the mixture, partition between DCM and water, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate to yield the Boc-protected alcohol intermediate.
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Boc Deprotection: Dissolve the crude intermediate in DCM and cool to 0 °C. Add 4N HCl in dioxane. Stir at room temperature for 3 hours. Mechanistic Causality: The strong anhydrous acid protonates the tert-butyl carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, leaving behind the protonated secondary amine.
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Isolation: Concentrate the solution under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the highly polar cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride salt. Filter and dry under high vacuum to achieve >98% purity (verified by chiral HPLC).
Diagram 2: Step-by-step synthetic workflow for the preparation of the hydrochloride salt.
Applications in Modern Drug Discovery
The cis-(2-methylpyrrolidin-3-yl)methanol scaffold is highly prized in contemporary medicinal chemistry for its ability to project functional groups into tightly constrained receptor pockets.
KRAS G12C Inhibitors
The KRAS G12C mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer, traps the KRAS protein in an active, GTP-bound state. Recent patent literature (e.g., WO2024229447A1) highlights the use of substituted pyrrolidines in the design of Pyrido[4,3-d]pyrimidine derivatives acting as covalent KRAS G12C inhibitors [3]. The cis-2-methylpyrrolidine motif is utilized as a highly specific side-chain appendage that occupies the Switch-II pocket of the KRAS protein. The stereospecific orientation of the methyl and hydroxymethyl groups allows for optimal Van der Waals interactions with the hydrophobic residues of the pocket, enhancing both binding affinity and the precise alignment of the inhibitor's warhead with the mutant cysteine residue.
Hepatitis B Virus (HBV) Capsid Assembly Modulators
HBV Capsid Assembly Modulators (CAMs) disrupt the normal encapsidation of pre-genomic RNA. A 2023 study published in RSC Advances demonstrated that pyrrole- and pyrrolidine-scaffold inhibitors (CAM-N series) exhibit sub-nanomolar potency against HBV [4]. The incorporation of sp³-rich pyrrolidine derivatives, such as cis-(2-methylpyrrolidin-3-yl)methanol, maximizes nonpolar interactions in the solvent-accessible regions of the HBV core protein. Specifically, computational modeling revealed that these functionalized pyrrolidines form distinct, high-affinity hydrogen bonds and hydrophobic contacts with the L140B residue of the HBV core protein, a critical interaction that older-generation inhibitors lacked.
Diagram 3: Primary applications of the cis-pyrrolidine scaffold in targeted drug discovery.
References
- Gerken, P. A., et al. "Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer." World Intellectual Property Organization, WO2024229447A1 (2024).
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Ruengsatra, T., et al. "Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds." RSC Advances, 13(41), 29004-29022 (2023). Available at:[Link]
